molecular formula C14H15ClN2O2S B4836666 N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea

N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea

Cat. No. B4836666
M. Wt: 310.8 g/mol
InChI Key: VYUGKFHTTXIXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea, also known as Sulfometuron methyl, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of sulfonylurea herbicides, which are known for their high potency and selectivity. Sulfometuron methyl is effective against a wide range of broadleaf and grassy weeds, making it a popular choice for farmers.

Mechanism of Action

N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl disrupts the normal growth and development of plants, leading to their eventual death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl has been shown to have a number of biochemical and physiological effects on plants. It can reduce the photosynthetic rate, decrease chlorophyll content, and alter the carbohydrate metabolism of plants. N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl can also affect the nutrient uptake of plants, leading to nutrient deficiencies and stunted growth.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl is a highly potent and selective herbicide, making it an ideal choice for laboratory experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl can be toxic to humans and animals, and care must be taken when handling it in the laboratory.

Future Directions

There are several areas of research that could be explored in the future regarding N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl. One potential area of interest is the development of new herbicides that are less toxic to the environment and human health. Another area of research could be the investigation of the long-term effects of N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl on soil health and microbial communities. Additionally, further studies could be conducted to explore the potential use of N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl as a tool for weed management in organic farming systems.

Scientific Research Applications

N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl has been extensively studied for its herbicidal properties. It is commonly used in research to study the effects of herbicides on plant growth and development. N-(3-chlorophenyl)-N'-{2-[(2-furylmethyl)thio]ethyl}urea methyl has also been used in studies to investigate the impact of herbicides on the environment and human health.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(furan-2-ylmethylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c15-11-3-1-4-12(9-11)17-14(18)16-6-8-20-10-13-5-2-7-19-13/h1-5,7,9H,6,8,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUGKFHTTXIXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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